N,N-dimethylmorpholine-4-carboxamide

CAS No.: 38952-61-3

Cat. No.: VC2441269

Molecular Formula: C7H14N2O2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38952-61-3 |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | N,N-dimethylmorpholine-4-carboxamide |

| Standard InChI | InChI=1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 |

| Standard InChI Key | KFCXHZRPFJLAND-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)N1CCOCC1 |

| Canonical SMILES | CN(C)C(=O)N1CCOCC1 |

Introduction

Chemical Identity and Structural Characteristics

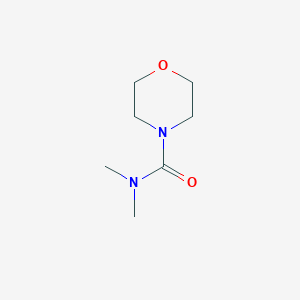

N,N-dimethylmorpholine-4-carboxamide, identified by CAS number 38952-61-3, is a heterocyclic organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . The compound features a six-membered morpholine ring, which contains one oxygen atom and one nitrogen atom in a 1,4-relationship. The nitrogen atom of the morpholine ring is connected to a carboxamide group, which itself bears two methyl substituents . This structural arrangement contributes to the compound's unique chemical properties and reactivity profile.

Structural Identifiers and Representations

The compound's structural information can be represented through various chemical identifiers as presented in Table 1.

Table 1: Structural Identifiers of N,N-dimethylmorpholine-4-carboxamide

| Identifier Type | Value |

|---|---|

| IUPAC Name | N,N-dimethylmorpholine-4-carboxamide |

| CAS Registry Number | 38952-61-3 |

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.20 g/mol |

| Canonical SMILES | CN(C)C(=O)N1CCOCC1 |

| InChI | InChI=1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 |

| InChI Key | KFCXHZRPFJLAND-UHFFFAOYSA-N |

The compound's structure demonstrates important functional relationships that enable its versatility in chemical reactions. The morpholine ring provides a scaffold with conformational stability, while the carboxamide group introduces reactivity and potential binding interactions in biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of N,N-dimethylmorpholine-4-carboxamide is essential for its practical application in research and industry.

Physical Properties

N,N-dimethylmorpholine-4-carboxamide presents as a stable organic compound with defined physical characteristics that influence its handling and applications. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of N,N-dimethylmorpholine-4-carboxamide

The compound's moderate boiling point and calculated partition coefficient suggest a balance between hydrophilic and lipophilic properties, which is advantageous for its application in various solvent systems and reaction conditions .

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structural confirmation and purity assessment of N,N-dimethylmorpholine-4-carboxamide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the hydrogen and carbon environments within the molecule.

NMR Spectroscopy Data

The 1H-NMR and 13C-NMR spectroscopic data for N,N-dimethylmorpholine-4-carboxamide are presented below:

1H-NMR (CDCl3):

13C-NMR (CDCl3):

The 1H-NMR spectrum clearly identifies the presence of two equivalent methyl groups (singlet at δ 2.72 ppm) and two sets of methylene groups in the morpholine ring. The 13C-NMR confirms the presence of the carbonyl carbon at δ 164.3 ppm, characteristic of a carboxamide functional group .

Synthesis Methods

Several synthetic approaches for preparing N,N-dimethylmorpholine-4-carboxamide have been reported in the literature, each with specific advantages depending on the scale and intended application.

Laboratory-Scale Synthesis

A documented synthesis method involves the reaction of morpholine with a suitable carbamoylating agent in the presence of a base. According to source , the synthesis can be performed as follows:

-

Morpholine (0.5 mol) is dissolved in dichloromethane (DCM, 300 mL) and 10% sodium hydroxide solution (NaOH, 300 mL).

-

Dimethyl carbamoyl chloride is added, likely under controlled temperature conditions.

-

The reaction mixture is stirred for a specified period.

-

After completion, the product is isolated through extraction, washing, and purification steps .

This synthetic route exemplifies a nucleophilic acyl substitution reaction, where the morpholine nitrogen acts as a nucleophile attacking the carbonyl carbon of the carbamoyl chloride reagent.

Alternative Synthetic Approaches

Additional synthetic pathways may involve:

-

The reaction of morpholine with dimethylamine in the presence of carbon dioxide under high pressure and temperature conditions .

-

Oxidative coupling reactions using copper catalysts, as suggested by research on similar carboxamide formations .

-

Direct carbamoylation of morpholine using activated carbamoyl species or isocyanates .

These varied synthetic approaches demonstrate the flexibility in preparing N,N-dimethylmorpholine-4-carboxamide, allowing researchers to select methods based on available reagents, equipment, and scale requirements.

Chemical Reactivity

The reactivity of N,N-dimethylmorpholine-4-carboxamide stems from its structural features, particularly the carboxamide functional group and the morpholine ring.

Oxidation Reactions

N,N-dimethylmorpholine-4-carboxamide can undergo oxidation reactions, typically at the nitrogen atoms. Oxidation of the morpholine nitrogen can lead to the formation of N-oxides, which are valuable synthetic intermediates. Common oxidizing agents for this transformation include hydrogen peroxide and peracids .

Reduction Reactions

Reduction reactions of N,N-dimethylmorpholine-4-carboxamide can target the carboxamide group, potentially leading to the formation of amines. Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for such transformations .

Nucleophilic Substitution Reactions

The carboxamide group in N,N-dimethylmorpholine-4-carboxamide can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. These reactions may involve nucleophiles such as amines or alcohols under appropriate reaction conditions .

Applications in Chemical Research and Industry

N,N-dimethylmorpholine-4-carboxamide demonstrates versatility in various applications, ranging from synthetic organic chemistry to potential therapeutic development.

Role in Peptide Coupling

Research has indicated that N,N-dimethylmorpholine-4-carboxamide can serve as a precursor for developing novel peptide coupling reagents. The compound has been investigated in the context of uronium-type peptide coupling agents, which are essential tools in peptide synthesis . The development of derivatives like TOMBU and COMBU from related carboxamides demonstrates the significance of this structural class in advancing peptide chemistry methodologies .

Pharmaceutical Applications

N,N-dimethylmorpholine-4-carboxamide serves as an important intermediate in pharmaceutical synthesis. Its ability to participate in various chemical transformations makes it valuable for constructing complex molecular scaffolds found in drug candidates . The compound's structural features, specifically the morpholine ring and carboxamide functionality, appear in numerous pharmaceutically active compounds, highlighting its relevance in medicinal chemistry .

Comparison with Related Compounds

Understanding how N,N-dimethylmorpholine-4-carboxamide compares to structurally related compounds provides valuable context for its chemical properties and applications.

Structural Analogues

N,N-dimethylmorpholine-4-carboxamide belongs to a family of morpholine derivatives with varying substituents. Table 3 compares this compound with several structural analogues.

Table 3: Comparison of N,N-dimethylmorpholine-4-carboxamide with Related Compounds

The structural variations among these compounds result in differences in reactivity, solubility, and biological activity, making each compound suitable for specific applications in research and industry .

Functional Comparison with Peptide Coupling Reagents

In the context of peptide coupling chemistry, N,N-dimethylmorpholine-4-carboxamide has been compared with traditional benzotriazole-based reagents. Research suggests that carboxamide-derived coupling reagents may offer advantages in terms of safety profiles and reaction efficiency . The development of uronium-type peptide coupling reagents from morpholine carboxamides represents an important advancement in peptide synthesis methodology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume